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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

Cat. No.: S539190

Get Quote

The table below summarizes the key available information on Zimlovisertib.

Item Details

Drug Type Small molecule drug [1]

Molecular Formula C₁₈H₂₀FN₃O₄ [1]

CAS Registry
Number

1817626-54-2 [1]

Primary Mechanism
of Action

Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor [2] [3] [1]

Key SAR Insight Fluorine substitution on the lactam ring provided a marked increase in potency,
hypothesized to be due to effects on the lactam's hydrogen-bonding capability

[3].

Reconstitution Note In a research context, Zimlovisertib was complexed with a cationic lipid-based

transfection reagent (LyoVec) in a 2:1 (LyoVec:RNA) ratio for cell transfection
[4].
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Much of the available research focuses on Zimlovisertib's biological effects rather than its physico-chemical

stability. The diagram below illustrates its role in the TLR/IL-1R signaling pathway, which is the primary

target of its action [5].
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Frequently Asked Questions

Here are answers to some anticipated technical questions based on the available literature.
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What is the evidence for Zimlovisertib's target engagement in cells? In vitro, Zimlovisertib

demonstrated potent inhibition in a human peripheral blood mononuclear cell (PBMC) assay, with an IC₅₀ of

2.4 nM for the inhibition of R848-stimulated TNFα production [3]. This indicates strong cellular activity.

Has Zimlovisertib been used in preclinical research beyond RA and HS? Yes, it has been used as a tool

compound in basic research. For instance, one study used Zimlovisertib to demonstrate that inhibiting

IRAK4 blocks the HIV-1 RNA-mediated pro-inflammatory response in microglia, confirming the role of this

pathway in neuroinflammation [4].

What was the clinical efficacy of Zimlovisertib in hidradenitis suppurativa (HS) trials? In a Phase 2a

trial, Zimlovisertib (400 mg once daily) showed a clinical response rate (HiSCR) of 34.0% at 16 weeks,

which was not significantly different from the placebo response rate of 33.3% [6]. This suggests it was not

effective for this specific condition, though the reasons were not detailed.

Troubleshooting & Best Practices Guide

Given the lack of direct stability data, here are general recommendations for working with small molecule

inhibitors like Zimlovisertib.

General Handling: As a best practice for all small molecule inhibitors, store the compound as
recommended by the manufacturer or supplier, typically at -20°C or lower, protected from light and

moisture. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Solubility and Stock Solutions: Zimlovisertib is a BCS Class II compound (low solubility, high

permeability), so careful solvent selection is crucial [7]. Use high-quality DMSO to prepare stock
solutions. Ensure the compound is fully dissolved, and note that the final concentration of DMSO in

cell culture assays should be kept low (typically <0.1-1.0%) to avoid cytotoxicity.
Positive Controls: When setting up cellular assays to test Zimlovisertib's activity, using known

TLR7/8 agonists like R848 (Resiquimod) to stimulate cytokine production (e.g., TNFα) in PBMCs is
an established method to demonstrate functional inhibition [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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